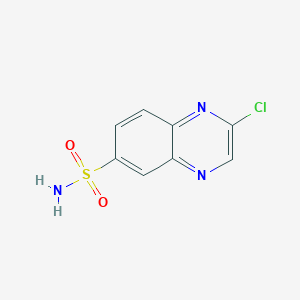

2-Chlorchinoxalin-6-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloroquinoxaline-6-sulfonamide is a synthetic compound belonging to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The sulfonamide group in 2-Chloroquinoxaline-6-sulfonamide enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacology .

Wissenschaftliche Forschungsanwendungen

2-Chloroquinoxaline-6-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its anticancer properties, particularly as a topoisomerase II inhibitor.

Wirkmechanismus

Target of Action

2-Chloroquinoxaline-6-sulfonamide primarily targets topoisomerase II alpha and beta . Topoisomerases are essential enzymes that control the overwinding or underwinding of DNA during replication. They play a crucial role in maintaining the structural integrity of the DNA molecule .

Mode of Action

2-Chloroquinoxaline-6-sulfonamide acts as a topoisomerase II poison . It interferes with the action of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex, which in turn causes DNA damage and cell death . The compound’s interaction with its targets results in dose-dependent protein-DNA cross-links .

Biochemical Pathways

The compound’s action on topoisomerase II disrupts the normal functioning of the DNA replication machinery. This disruption affects various biochemical pathways, primarily those involved in cell division and growth . The downstream effects include the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of 2-Chloroquinoxaline-6-sulfonamide indicate that it binds to serum proteins in a dose and species-specific manner . The terminal half-life ranges from 28 to 206 hours, indicating a relatively long duration of action . Total body clearance ranges from 44 to 881 ml/h, with no evidence of saturation . These properties impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-Chloroquinoxaline-6-sulfonamide’s action include the inhibition of cell proliferation and induction of apoptosis . It has demonstrated activity against murine and human solid tumors . The compound’s action results in dose-dependent protein-DNA cross-links, leading to DNA damage and cell death .

Biochemische Analyse

Biochemical Properties

2-Chloroquinoxaline-6-sulfonamide has been found to exhibit a wide range of pharmacological activities .

Cellular Effects

In cellular processes, 2-Chloroquinoxaline-6-sulfonamide has demonstrated inhibition of colony formation against breast, lung, melanoma, and ovarian carcinomas . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been found to be both a topoisomerase-IIα and a topoisomerase-IIβ poison .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 2-Chloroquinoxaline-6-sulfonamide has shown definite activity in the human tumor stem cell colony-forming assays . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloroquinoxaline-6-sulfonamide vary with different dosages . Hypoglycemia associated with hyperinsulinemia was the dose-limiting adverse effect at high doses .

Metabolic Pathways

It does not appear to inhibit folate metabolism as does the structurally similar sulfaquinoxaline .

Transport and Distribution

It is known that this compound is highly bound to plasma protein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoxaline-6-sulfonamide typically involves the reaction of 2,3-diphenylquinoxaline with electrophilic compounds to form 2,3-diphenyl quinoxaline-6-sulfonylchloride. This intermediate is then refluxed with primary amines in a basic medium to yield the desired sulfonamide . Transition-metal-free catalysis has also been explored for the synthesis of quinoxaline derivatives, providing an eco-friendly and sustainable approach .

Industrial Production Methods

Industrial production methods for 2-Chloroquinoxaline-6-sulfonamide are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The chloro group in the quinoxaline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and thiol-substituted quinoxalines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indisulam: Another sulfonamide with anticancer properties, causing G1 cell cycle arrest.

Tasisulam: Inhibits VEGF signaling and induces apoptosis.

E7820: Targets RBM39, affecting RNA splicing and angiogenesis.

Uniqueness

2-Chloroquinoxaline-6-sulfonamide is unique due to its dual activity as a topoisomerase II inhibitor and a molecular glue degrader. This dual mechanism enhances its potential as an anticancer agent, making it a valuable compound for further research and development .

Biologische Aktivität

2-Chloroquinoxaline-6-sulfonamide, also known as chloroquinoxaline sulfonamide (CQS or NSC 339004), is a compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

CQS exhibits its biological activity primarily through its action as a topoisomerase II inhibitor . It has been identified as a poison for both topoisomerase IIα and IIβ, which are crucial enzymes involved in DNA replication and repair. The compound's ability to inhibit these enzymes leads to the disruption of DNA replication and ultimately induces apoptosis in cancer cells .

Structural Insights

The structural similarity of CQS to other quinoxaline derivatives, such as XK469, highlights its potential as a new class of topoisomerase inhibitors. CQS has shown low nonspecific cytotoxicity, allowing it to be administered at higher therapeutic doses without significant adverse effects . The mechanism by which CQS selectively targets the isoforms of topoisomerase II remains an area of active research, with ongoing studies aimed at elucidating the structure-activity relationships (SAR) that govern this selectivity .

Phase II Trials

A notable phase II clinical trial investigated the efficacy of CQS in patients with metastatic colorectal cancer. In this study, patients received CQS at a dosage of 2000 mg/m² weekly for four weeks every 42 days. The results indicated that out of 17 enrolled patients, 15 exhibited disease progression while only one patient showed prolonged stable disease. Consequently, the trial was terminated early due to the lack of significant tumor regression .

Adverse Effects : The most common adverse effects reported included mild anemia (24%), constipation (18%), and other mild toxicities such as hypoglycemia and sensory neuropathy. Notably, no patients experienced grade 4 toxicity .

Antitumor Activity

In vitro studies have demonstrated that CQS is active against various human tumor cell lines. The compound's effectiveness was correlated with plasma concentrations exceeding 100 µg/ml, which is crucial for achieving therapeutic outcomes in clinical settings .

| Study | Cell Line | IC50 Value (µg/ml) | Outcome |

|---|---|---|---|

| Study 1 | Liver carcinoma | 0.5 | Potent antitumor activity |

| Study 2 | Various solid tumors | 4.75 | Moderate antitumor activity |

| Study 3 | General tumor cell lines | 6.79 | Least antitumor activity |

Antimicrobial Activity

Some derivatives of quinoxaline sulfonamides have also been evaluated for their antimicrobial properties against bacterial and fungal strains. The presence of specific substituents on the phenylsulfonamide moiety was found to enhance antibacterial activity significantly .

Case Studies

- Colorectal Cancer Study : A multicenter phase II study highlighted the ineffectiveness of CQS in treating metastatic colorectal cancer, leading to early termination due to disease progression in the majority of participants .

- Hypoglycemia Incidence : In a pharmacokinetic study involving CQS administration, mild hypoglycemia was noted as a common side effect, with median plasma glucose levels dropping significantly post-treatment .

Eigenschaften

IUPAC Name |

2-chloroquinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBHRBMCCCRMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.